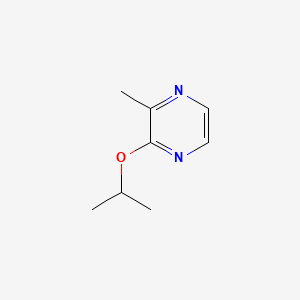

2-Isopropoxy-3-methylpyrazine

Description

Contextualization within Pyrazine (B50134) Chemistry Research

Pyrazines are a class of naturally occurring heterocyclic aromatic compounds that can be found in various organisms, including plants, animals, insects, and microorganisms. researchgate.net Industrially, pyrazine derivatives are significant, with applications primarily in the fragrance, flavor, and pharmaceutical sectors. researchgate.net The core of pyrazine chemistry involves a six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4). researchgate.net The synthesis of pyrazines can be achieved through several methods, including condensation reactions, which often involve the reaction of a 1,2-dicarbonyl compound with a 1,2-diaminoethane. researchgate.netresearchgate.net Pyrazines are particularly well-known as key components of the aroma in many cooked or roasted foods, often generated through the Maillard reaction. dokumen.pub Their contribution to the flavor profiles of products like coffee, roasted meat, and Chinese Baijiu is a significant area of food chemistry research. researchgate.netresearchgate.net

Rationale for Dedicated Research on 2-Isopropoxy-3-methylpyrazine

The specific compound this compound warrants dedicated research primarily due to its distinct and powerful aroma profile. It is described as having a dusty, green, and somewhat paprika-like odor. researchgate.net This unique sensory characteristic makes it a subject of interest for flavor profiling in food science research. netascientific.com Its chemical structure, featuring an isopropoxy group and a methyl group on the pyrazine ring, distinguishes it from other common pyrazines and contributes to its specific organoleptic properties. nih.gov Understanding the structure-activity relationship of this compound helps researchers comprehend how subtle changes in molecular structure can lead to significant differences in aroma perception.

Overview of Existing Scholarly Contributions and Knowledge Gaps

Academic and commercial research has established the fundamental chemical and physical properties of this compound. Its chemical formula is C8H12N2O, and it has a molecular weight of 152.19 g/mol . nih.gov It is soluble in alcohol but has limited solubility in water. thegoodscentscompany.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 94089-22-2 | nih.gov |

| Molecular Formula | C8H12N2O | nih.gov |

| Molecular Weight | 152.19 g/mol | nih.gov |

| Boiling Point | 193-195 °C at 760 mmHg | thegoodscentscompany.com |

| Flash Point | 69.44 °C (157.00 °F) | thegoodscentscompany.com |

| logP (o/w) | 2.2 | nih.gov |

| Appearance | Not specified |

| Odor Description | Dusty, green, somewhat paprika-like | researchgate.net |

A significant knowledge gap exists regarding the natural occurrence of this compound. As of current literature, this compound has not yet been reported as being found in nature. researchgate.net While many pyrazines are known biogenic volatile organic compounds (BVOCs) produced by plants and microorganisms, the biosynthetic pathway for this compound remains unknown. nih.govnih.gov Its synthesis is primarily achieved through chemical methods for use in research and as a flavoring agent. researchgate.netnetascientific.com

Aims and Scope of the Research Outline

This article aims to provide a comprehensive overview of the current academic understanding of this compound. The scope is strictly focused on its chemical context, its significance as a volatile compound, and the established research findings. By outlining existing scholarly contributions and identifying key knowledge gaps, such as its natural origins and biosynthetic pathways, this work serves to create a foundation for future research endeavors in the fields of flavor chemistry, analytical chemistry, and chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-propan-2-yloxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-8-7(3)9-4-5-10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCMVXLVVCXOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240504 | |

| Record name | 2-Methyl-3-(1-methylethoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94089-22-2 | |

| Record name | 2-Methyl-3-(1-methylethoxy)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94089-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxy-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094089222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(1-methylethoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(1-methylethoxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPOXY-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4RX72JSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Derivatization of 2 Isopropoxy 3 Methylpyrazine

Foundational Pyrazine (B50134) Ring Synthesis Strategies

The construction of the pyrazine ring is the initial and crucial step in the synthesis of 2-isopropoxy-3-methylpyrazine. Various methods have been developed over the years, with cyclocondensation reactions being the most traditional and widely employed approach.

Cyclocondensation Approaches to Pyrazine Core Formation

The classical and most direct route to the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net This reaction, often referred to as the Staedel–Rugheimer pyrazine synthesis (1876), involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. wikipedia.org A variation of this is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of α-ketoamines. wikipedia.org

The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the diamine and dicarbonyl compound, followed by an oxidation step to yield the aromatic pyrazine ring. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazine Synthesis

| 1,2-Dicarbonyl Compound | 1,2-Diamine | Resulting Pyrazine |

| Glyoxal | Ethylenediamine | Pyrazine |

| 2,3-Butanedione | Ethylenediamine | 2,3-Dimethylpyrazine |

| Phenylglyoxal | 1,2-Diaminopropane | 2-Methyl-3-phenylpyrazine |

Exploration of Alternative Pyrazine Synthetic Routes

Beyond traditional cyclocondensation, several alternative methods for constructing the pyrazine ring have been developed. These routes often offer advantages in terms of substrate scope, reaction conditions, and regioselectivity.

One notable alternative involves the reaction of α-azido ketones, which can be reduced in the presence of a palladium catalyst to generate an α-amino ketone in situ. This intermediate then dimerizes to form the pyrazine ring. Another approach utilizes the ring expansion of azirines.

More contemporary methods focus on transition-metal-catalyzed reactions. For instance, the dehydrogenative coupling of β-amino alcohols catalyzed by manganese pincer complexes has been reported to produce 2,5-substituted pyrazines. nih.gov This method is advantageous as it forms hydrogen gas and water as the only byproducts.

Methodologies for Alkoxypyrazine Moiety Introduction

The introduction of an alkoxy group, such as the isopropoxy group in the target molecule, onto the pyrazine ring is a key transformation. The most common and effective method for achieving this is through a nucleophilic aromatic substitution (SNAr) reaction.

This reaction typically involves the displacement of a halide, most commonly chloride, from a halopyrazine precursor by an alkoxide nucleophile. The pyrazine ring, being an electron-deficient heteroaromatic system, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms.

The general reaction is as follows:

Pyrazine-Cl + RO-Na+ → Pyrazine-OR + NaCl

The reactivity of the halopyrazine is influenced by the nature of other substituents on the ring. Electron-withdrawing groups can further activate the ring towards nucleophilic attack, while electron-donating groups can have the opposite effect. The choice of solvent and base is also critical for the success of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) often being employed.

Targeted Synthesis of this compound

The synthesis of this compound is strategically designed by combining the principles of pyrazine ring formation and subsequent functionalization. A plausible and efficient synthetic route involves the initial synthesis of a substituted pyrazine precursor followed by the introduction of the isopropoxy group.

Precursor Identification and Optimization of Reaction Conditions

The most logical precursor for the synthesis of this compound is 2-chloro-3-methylpyrazine . This intermediate can be synthesized through various methods, including the cyclocondensation of a suitable 1,2-dicarbonyl compound with a 1,2-diamine followed by chlorination, or through other regioselective pyrazine synthesis methods.

Once 2-chloro-3-methylpyrazine is obtained, the isopropoxy group can be introduced via a nucleophilic aromatic substitution reaction with sodium isopropoxide. The optimization of this reaction is crucial to maximize the yield and purity of the final product.

Table 2: Key Parameters for Optimization of the Synthesis of this compound

| Parameter | Considerations |

| Solvent | Polar aprotic solvents like THF, DMF, or DMSO are generally preferred to facilitate the SNAr reaction. The choice of solvent can influence the reaction rate and solubility of the reactants. |

| Base | A strong base such as sodium hydride (NaH) is typically used to generate the sodium isopropoxide in situ from isopropanol. The stoichiometry of the base is important to ensure complete formation of the alkoxide. |

| Temperature | The reaction temperature can significantly affect the rate of reaction. While higher temperatures can accelerate the substitution, they may also lead to side reactions. Optimization studies are necessary to find the ideal temperature balance. |

| Reaction Time | The reaction needs to be monitored to determine the optimal time for completion. Insufficient time will result in incomplete conversion, while prolonged reaction times might lead to product degradation. |

| Purity of Reactants | The purity of 2-chloro-3-methylpyrazine and isopropanol is critical to avoid the formation of impurities that may be difficult to separate from the final product. |

Investigation of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: In the synthesis of this compound from 2-chloro-3-methylpyrazine, the regioselectivity of the nucleophilic aromatic substitution is generally well-defined. The chlorine atom at the 2-position is activated by the adjacent nitrogen atom, making it the primary site for nucleophilic attack by the isopropoxide. The methyl group at the 3-position can exert a minor steric influence, but the electronic activation by the ring nitrogen is the dominant factor directing the substitution to the C-2 position. Therefore, the formation of other regioisomers is generally not a significant concern in this specific transformation.

Stereoselectivity: The synthesis of this compound from achiral precursors like 2-chloro-3-methylpyrazine and isopropanol does not involve the formation of any new chiral centers. The final product, this compound, is achiral. Therefore, stereoselectivity is not a consideration in this particular synthetic pathway. However, if chiral starting materials were used to introduce substituents on the pyrazine ring or the alkoxy group, then the stereochemical outcome of the reactions would need to be carefully considered.

Design and Synthesis of this compound Analogues and Derivatives

The pyrazine core is a significant scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and functional materials. pharmablock.comresearchgate.net The specific compound, this compound, serves as a foundational structure for the design of novel analogues and derivatives. The strategic synthesis of these related compounds is essential for exploring and optimizing their chemical and biological properties.

The molecular architecture of this compound offers several sites for structural modification: the isopropoxy group, the methyl group, and the unsubstituted C5 and C6 positions on the pyrazine ring. A variety of synthetic strategies can be employed to introduce diverse functional groups at these positions.

Modification of the Alkoxy and Alkyl Side Chains: One primary strategy involves altering the side-chain substituents at the C2 and C3 positions. The synthesis of 2-alkoxy-3-alkylpyrazines often proceeds through the formation of a 2-hydroxypyrazine intermediate, typically by condensing an α-amino acid amide with glyoxal. researchgate.netdur.ac.uk This key intermediate allows for the introduction of various alkoxy groups.

Varying the Alkoxy Group: The isopropoxy group can be readily replaced by other alkoxy moieties (e.g., methoxy (B1213986), ethoxy, benzyloxy) through O-alkylation of the corresponding 2-hydroxy-3-methylpyrazine precursor using different alkyl halides or other alkylating agents. researchgate.net This allows for probing the effects of steric bulk and electronic properties of the C2 substituent.

Functionalizing the Methyl Group: The C3-methyl group can be a handle for further functionalization. For example, benzylic oxidation could convert the methyl group to a hydroxymethyl or carboxyl group, which can then be used for esterification or amidation reactions to append larger structural motifs. mdpi.com

Modification of the Pyrazine Ring: Introducing substituents onto the pyrazine ring itself is a powerful method for creating structural diversity.

C-H Activation and Cross-Coupling Reactions: Modern synthetic methods enable direct functionalization of the C-H bonds at the C5 and C6 positions. Palladium-catalyzed C-H/C-H cross-coupling reactions or iron-catalyzed C-H coupling can be used to introduce aryl or other groups. mdpi.com

Halogenation and Subsequent Reactions: Electrophilic halogenation can install chloro or bromo atoms on the ring, which then serve as versatile handles for a range of cross-coupling reactions, such as Suzuki-Miyaura (to add aryl or vinyl groups) or Buchwald-Hartwig (to add amines) reactions. researchgate.netmdpi.com

N-Oxide Intermediates: The use of N-oxide intermediates can strategically activate specific positions on the pyrazine ring for nucleophilic substitution or rearrangement reactions, facilitating the introduction of functional groups like hydroxyl or cyano groups. mdpi.com

The table below summarizes potential strategies for modifying the this compound scaffold.

| Target Position | Modification Strategy | Synthetic Method | Potential New Functional Group |

| C2 (Isopropoxy group) | O-dealkylation followed by O-alkylation | Ether cleavage (e.g., with BBr₃), Williamson ether synthesis | Methoxy, Ethoxy, Benzyloxy, etc. |

| C3 (Methyl group) | Benzylic Halogenation/Oxidation | NBS bromination, PCC/KMnO₄ oxidation | Bromomethyl, Hydroxymethyl, Carboxylic acid |

| C5 / C6 (Ring C-H) | Direct C-H Arylation | Palladium-catalyzed C-H activation | Phenyl, Substituted Aryls |

| C5 / C6 (Ring C-H) | Halogenation followed by Cross-Coupling | Electrophilic bromination, Suzuki or Buchwald-Hartwig coupling | Bromo, Aryl, Amino groups |

| Pyrazine Nitrogen | N-Oxidation | Oxidation with m-CPBA or H₂O₂ | N-oxide |

The systematic synthesis of analogues is fundamental to establishing Structure-Activity Relationships (SAR). SAR studies investigate how specific structural modifications to a parent compound, such as this compound, influence its biological activity or chemical properties. nih.govresearchgate.net By correlating changes in molecular structure with observed effects, researchers can develop models to predict the activity of new compounds and design more potent or selective derivatives. nih.gov

For instance, pyrazine derivatives have been extensively studied as kinase inhibitors, where a nitrogen atom in the pyrazine ring often acts as a crucial hydrogen bond acceptor, interacting with amino acid residues in the hinge region of the kinase protein. pharmablock.commdpi.com An SAR study on this compound analogues designed for a hypothetical kinase target would involve synthesizing derivatives based on the strategies outlined previously and evaluating their inhibitory activity.

A hypothetical SAR study could explore the following:

The Role of the C2-Alkoxy Group: By synthesizing a series with varying alkoxy groups (methyl, ethyl, isopropyl, cyclopropyl), one could determine the optimal size and shape of the substituent for fitting into a specific binding pocket. A larger group might provide beneficial hydrophobic interactions, while a smaller group might be necessary to avoid steric clashes.

The Impact of C3-Substituent: Replacing the C3-methyl group with polar functionalities like -CH₂OH or -C(O)NH₂ could introduce new hydrogen bonding interactions, potentially increasing binding affinity and selectivity.

The Effect of Ring Substitution: Adding substituents at the C5 or C6 position can modulate the electronic properties of the pyrazine ring or provide additional interaction points. For example, introducing an amino group at C5 could serve as a hydrogen bond donor, significantly altering the binding mode. nih.gov

The results of such a study can be compiled into a data table to visualize the relationship between structure and activity.

Table: Hypothetical SAR Data for this compound Analogues Against a Target

| Compound ID | Modification from Parent Structure | Modification Type | Relative Activity (Hypothetical) |

| Parent | This compound | - | 1x |

| Analogue 1 | 2-methoxy-3-methylpyrazine | Smaller C2-alkoxy group | 0.5x |

| Analogue 2 | 2-isopropoxy-3-ethylpyrazine | Larger C3-alkyl group | 1.2x |

| Analogue 3 | 2-isopropoxy-3-hydroxymethylpyrazine | Polar C3-substituent | 5x |

| Analogue 4 | 5-Amino-2-isopropoxy-3-methylpyrazine | H-bond donor on ring | 15x |

| Analogue 5 | 5-Bromo-2-isopropoxy-3-methylpyrazine | Electronic modification on ring | 0.8x |

This systematic approach of design, synthesis, and evaluation allows for the rational optimization of lead compounds, a cornerstone of modern drug discovery and materials science. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Isopropoxy 3 Methylpyrazine

Chromatographic Separation and Trace Analysis Methodologies

Chromatographic techniques are fundamental in isolating 2-isopropoxy-3-methylpyrazine from other volatile and non-volatile compounds. Gas and liquid chromatography are the primary methods employed for this purpose.

Gas Chromatography (GC) for Volatile Compound Profiling

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. researchgate.netscispace.com The compound is vaporized and transported through a column by an inert gas, with separation based on the compound's interaction with the stationary phase. scarf.scot

Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for GC analysis that is particularly effective for extracting volatile compounds from solid, liquid, and gaseous samples. nih.govmdpi.com The optimization of HS-SPME parameters is crucial for achieving high extraction efficiency and sensitivity. mdpi.comresearchgate.net Key parameters that are often optimized include the type of SPME fiber, extraction time, and extraction temperature. nih.govnih.gov For instance, a common fiber used for pyrazine (B50134) analysis is a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber. nih.govnih.gov Optimization studies have shown that factors like pre-incubation time and temperature significantly impact the release of volatile compounds prior to extraction. mdpi.com

Interactive Table: Optimized HS-SPME Conditions for Pyrazine Analysis

| Parameter | Optimized Value/Condition | Source |

|---|---|---|

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | nih.gov |

| Pre-incubation Temperature | 80 °C | mdpi.com |

| Pre-incubation Time | 20 min | mdpi.com |

| Extraction Temperature | 45 °C - 50 °C | mdpi.commdpi.com |

| Extraction Time | 33.63 min - 50 min | mdpi.commdpi.comnih.gov |

Multidimensional gas chromatography (MDGC) offers enhanced separation capabilities for complex samples by using two or more columns with different stationary phases. scispace.comresearchgate.netirtech.in This technique is particularly useful for resolving co-eluting compounds that are not separated by a single column. irtech.in In MDGC, a fraction from the first column is transferred to a second column for further separation, a process known as heart-cutting. researchgate.net This approach significantly increases the peak capacity of the system, allowing for the detailed analysis of complex mixtures. irtech.in MDGC has been successfully applied to the analysis of pyrazines in various matrices, providing higher resolution and more accurate quantification. nih.gov

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC) is another valuable tool for the analysis of pyrazines, particularly for less volatile or thermally labile compounds. libretexts.org In LC, the separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. scarf.scot

Ultra-performance liquid chromatography (UPLC) is a high-resolution version of HPLC that utilizes columns with sub-2 µm particles. scribd.comijsrtjournal.com This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. ijsrtjournal.com UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), has been effectively used for the quantitative analysis of a wide range of pyrazines in complex samples. nih.govnih.gov While direct applications for this compound are not extensively documented in the provided results, the successful use of UPLC for other pyrazines suggests its potential applicability. nih.govnih.govdoaj.org

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable technique for the identification and quantification of this compound. It provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of the compound. nih.govresearchgate.net When coupled with a separation technique like GC or LC, MS becomes a powerful tool for both qualitative and quantitative analysis. researchgate.net

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that is used for its identification. nih.gov Key fragments and their relative intensities are crucial for confirming the compound's structure.

Interactive Table: GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C8H12N2 | nih.gov |

| Molecular Weight | 136.19 g/mol | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1023, 1025, 1028 | nih.gov |

| Kovats Retention Index (Standard polar) | 1362, 1387 | nih.gov |

| Top 5 Mass Peaks (m/z) | 108, 121, 136, 67, 135 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of molecular structures. rsc.org By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Pyrazine Protons: The two protons on the pyrazine ring are in different chemical environments and will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm), coupling with each other.

Isopropoxy Methine Proton (-O-CH): The single proton on the carbon attached to the oxygen of the isopropoxy group will appear as a septet (a multiplet of 7 lines) due to coupling with the six adjacent methyl protons. Its chemical shift will be significantly downfield (δ 4.5-5.5 ppm) due to the deshielding effect of the electronegative oxygen atom.

Isopropoxy Methyl Protons (-CH(CH₃)₂): The six protons of the two equivalent methyl groups in the isopropoxy substituent will appear as a doublet (δ 1.2-1.5 ppm), coupling with the single methine proton.

Ring Methyl Protons (-CH₃): The three protons of the methyl group attached directly to the pyrazine ring will appear as a sharp singlet (δ 2.4-2.7 ppm) as there are no adjacent protons to couple with.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Group | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 1H | ~8.0 | Doublet (d) |

| Pyrazine-H | 1H | ~7.9 | Doublet (d) |

| Isopropoxy -CH | 1H | ~5.3 | Septet (sept) |

| Ring -CH₃ | 3H | ~2.5 | Singlet (s) |

| Isopropoxy -CH(CH₃)₂ | 6H | ~1.3 | Doublet (d) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Since this compound has eight carbon atoms all in unique chemical environments, its ¹³C NMR spectrum is expected to show eight distinct signals.

Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts. The carbon atom bonded to the isopropoxy group (C-2) will be the most deshielded and appear furthest downfield (δ ~160 ppm). The carbon bonded to the methyl group (C-3) and the other two ring carbons (C-5, C-6) will appear in the aromatic region (δ 130-150 ppm).

Isopropoxy Carbons: The methine carbon (-O-CH) will appear at approximately δ 70-75 ppm. The two equivalent methyl carbons (-CH(CH₃)₂) will produce a single peak in the upfield region, around δ 20-25 ppm.

Ring Methyl Carbon: The carbon of the methyl group attached to the ring will also appear in the upfield region, typically around δ 18-22 ppm.

The precise chemical shifts observed in the ¹³C NMR spectrum provide definitive confirmation of the carbon skeleton of the molecule. nih.govnih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-O (C2) | ~160 |

| Pyrazine C-N (C5, C6) | ~135-145 |

| Pyrazine C-CH₃ (C3) | ~148 |

| Isopropoxy -CH | ~72 |

| Isopropoxy -CH(CH₃)₂ | ~22 |

| Ring -CH₃ | ~20 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy provides powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. libretexts.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) offer a detailed roadmap of the molecular structure of this compound.

Predicted ¹H and ¹³C NMR Data

Due to the absence of a complete, publicly available experimental dataset, the following ¹H and ¹³C NMR chemical shifts for this compound have been predicted using computational models. These predicted values serve as a basis for interpreting the expected 2D NMR correlation spectra.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH₃) | 2.45 | 20.5 |

| 2 (C) | - | 150.2 |

| 3 (C) | - | 158.9 |

| 5 (CH) | 7.85 | 134.8 |

| 6 (CH) | 7.95 | 138.1 |

| 7 (CH) | 5.20 | 70.3 |

| 8 (CH₃) | 1.35 | 22.1 |

Note: These are computationally predicted values and may differ from experimental results.

Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). masterorganicchemistry.comyoutube.com For this compound, the following correlations are expected:

A cross-peak between the methine proton of the isopropoxy group (H-7) and the methyl protons of the isopropoxy group (H-8). This is due to the ³J coupling between these vicinal protons.

A cross-peak between the two aromatic protons on the pyrazine ring (H-5 and H-6), indicating their adjacent positions.

Interactive COSY Correlation Table

| Proton 1 | Correlates with Proton | Justification |

| H-7 (5.20 ppm) | H-8 (1.35 ppm) | ³J Coupling |

| H-5 (7.85 ppm) | H-6 (7.95 ppm) | ³J Coupling |

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons directly to the carbons to which they are attached (¹J coupling). libretexts.orgcolumbia.edu This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

A correlation between the methyl protons (H-1) and the methyl carbon (C-1).

A correlation between the aromatic proton at position 5 (H-5) and the corresponding carbon (C-5).

A correlation between the aromatic proton at position 6 (H-6) and its carbon (C-6).

A correlation between the isopropoxy methine proton (H-7) and the methine carbon (C-7).

A correlation between the isopropoxy methyl protons (H-8) and the methyl carbons (C-8).

Interactive HSQC Correlation Table

| Proton (ppm) | Correlated Carbon (ppm) | Assignment |

| 2.45 | 20.5 | CH₃-1 |

| 7.85 | 134.8 | CH-5 |

| 7.95 | 138.1 | CH-6 |

| 5.20 | 70.3 | CH-7 |

| 1.35 | 22.1 | CH₃-8 |

Heteronuclear Multiple Bond Correlation (HMBC)

From the pyrazine methyl protons (H-1): Correlations to the adjacent quaternary carbon (C-2) and the other ring carbon C-3 would be expected.

From the aromatic protons (H-5 and H-6): Correlations to neighboring carbons within the pyrazine ring would be observed, helping to confirm their positions relative to the substituents. For instance, H-5 would show correlations to C-3 and C-6.

From the isopropoxy methine proton (H-7): A key correlation to the pyrazine carbon it is attached to via the oxygen atom (C-3) would be seen, confirming the position of the isopropoxy group. Correlations to the isopropoxy methyl carbons (C-8) would also be present.

From the isopropoxy methyl protons (H-8): A correlation to the isopropoxy methine carbon (C-7) and potentially a weaker, longer-range correlation to C-3 could be observed.

Interactive HMBC Correlation Table

| Proton (ppm) | Correlated Carbons (ppm) | Justification |

| H-1 (2.45) | C-2, C-3 | ²J, ³J Coupling |

| H-5 (7.85) | C-3, C-6 | ²J, ³J Coupling |

| H-6 (7.95) | C-2, C-5 | ²J, ³J Coupling |

| H-7 (5.20) | C-3, C-8 | ²J, ³J Coupling |

| H-8 (1.35) | C-7, C-3 | ²J, ³J Coupling |

Complementary Spectroscopic Techniques for Characterization

While NMR provides the skeletal framework, other spectroscopic techniques are vital for identifying the specific functional groups and providing a unique fingerprint of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. libretexts.org Different functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for functional group analysis. The IR spectrum of this compound displays several key absorption bands that confirm its structure. nanoient.org

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2975 - 2850 | C-H Stretching (aliphatic) | Isopropyl, Methyl |

| ~3050 | C-H Stretching (aromatic) | Pyrazine Ring |

| ~1550 - 1450 | C=N and C=C Stretching | Pyrazine Ring |

| ~1250 - 1000 | C-O Stretching (ether) | Isopropoxy Group |

| ~1100 | C-O-C Asymmetric Stretching | Isopropoxy Ether |

The presence of strong bands in the 2975-2850 cm⁻¹ region is indicative of the aliphatic C-H bonds of the isopropoxy and methyl groups. nih.gov Aromatic C-H stretching is typically observed at slightly higher wavenumbers, around 3050 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazine ring appear in the 1550-1450 cm⁻¹ region. researchgate.net A strong absorption in the 1250-1000 cm⁻¹ range is characteristic of the C-O stretching of the ether linkage in the isopropoxy group. libretexts.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. mdpi.com It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. mdpi.com This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational picture of the molecule. The Raman spectrum of this compound offers a unique vibrational fingerprint. nanoient.org

Key Raman Scattering Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H Stretching (aromatic) | Pyrazine Ring |

| 2975 - 2850 | C-H Stretching (aliphatic) | Isopropyl, Methyl |

| ~1580 | Ring Stretching | Pyrazine Ring |

| ~1020 | Ring Breathing | Pyrazine Ring |

In the Raman spectrum, the symmetric vibrations of the pyrazine ring, such as the ring breathing mode around 1020 cm⁻¹, are often prominent. researchgate.net The aromatic and aliphatic C-H stretching vibrations are also clearly visible. The combination of IR and Raman spectroscopy provides a comprehensive profile of the vibrational modes of this compound, confirming the presence of all its key structural features.

Investigation of Structure Activity Relationships Sar of 2 Isopropoxy 3 Methylpyrazine

Correlating Molecular Structure with Sensory Perceptions

The aroma profile of pyrazines, a key feature in the food and fragrance industries, is intricately linked to their molecular structure. mdpi.com The type, position, and size of substituent groups on the pyrazine (B50134) ring are determinant factors for both the qualitative nature of the odor (olfactory descriptors) and its quantitative aspect (aroma intensity and odor threshold). researchgate.net

The position and branching of the alkoxy group on the pyrazine ring significantly influence its olfactory descriptors. Alkoxy groups are defined as straight or branched-chain alkyl groups linked by an oxygen atom. google.com Studies on various aliphatic compounds demonstrate that the position of a functional group can have a profound effect on the evoked neural activity patterns in the olfactory bulb, which correlates with perceived odor. nih.gov For instance, changing the hydroxyl group position on heptanol (B41253) isomers results in distinct activity patterns with no apparent overlap. nih.gov

While specific comparative data for 2-isopropoxy-3-methylpyrazine versus its isomers is limited in the provided results, general principles of SAR in flavor chemistry suggest that both the size and the position of the alkoxy group are crucial. The "isopropoxy" group, being a branched alkoxy substituent, will have a different steric and electronic profile compared to a linear propoxy group or a smaller methoxy (B1213986) group. dur.ac.ukoapi.int This difference in shape and size affects how the molecule fits into and interacts with olfactory receptors, leading to different odor perceptions. For example, a study on chiral pyrazines showed that stereoisomers, which differ only in the 3D arrangement of atoms, can possess significant differences in odor intensity. dur.ac.uk This underscores the high specificity of olfactory receptor interactions.

| Compound | Alkoxy Group | Position | Typical Olfactory Descriptors |

| 2-Methoxy-3-isobutylpyrazine | Methoxy | 2 | Green bell pepper, earthy |

| 2-Ethoxy-3-isopropylpyrazine | Ethoxy | 2 | Earthy, nutty, potato |

| This compound | Isopropoxy | 2 | Nutty, earthy, sweet ontosight.ai |

Methyl group substitution plays a vital role in modulating the intensity of the aroma profile of pyrazines. orientjchem.org The number and distribution of alkyl groups on the pyrazine ring influence its flavor release and perceived intensity. mdpi.comresearchgate.net Generally, increasing alkyl substitution can enhance certain flavor notes. For example, ethyl groups tend to enhance nutty and cocoa-like notes, while methyl-substituted pyrazines often exhibit roasted aromas.

The intensity of an aroma is often quantified by its odor threshold, the minimum concentration detectable by the human nose. The arrangement of alkyl substituents on the phenol (B47542) ring, a different class of aroma compounds, has been shown to clearly impact odor detection thresholds. researchgate.net A similar principle applies to pyrazines, where the position of the methyl group relative to the isopropoxy group in this compound is critical. Studies on alkylated phenols show that monoalkylation in the meta-position can lead to very low odor detection thresholds. researchgate.net While specific threshold data for this compound was not found, research on related compounds illustrates the principle.

| Compound | Substitution Pattern | Aroma Profile | Relative Intensity/Potency |

| 2-Methylpyrazine | Single methyl group | Roasted, nutty | Baseline |

| 2,5-Dimethylpyrazine (B89654) | Two methyl groups | Roasted, potato-chip like oregonstate.edu | Higher intensity than monomethyl |

| 2,3,5-Trimethylpyrazine (TMP) | Three methyl groups | Roasted peanuts, potatoes mdpi.com | Strong aroma |

| 3,5-Diethyl-2-methylpyrazine | Two ethyl, one methyl | Nutty, cocoa-like | Enhanced nutty notes |

Assessment of Structural Modulations on Biological Activities

Pyrazine and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comnih.gov The specific activity and efficacy are closely tied to the molecule's architecture. Even subtle changes, such as the type or position of a substituent, can significantly alter the compound's interaction with biological targets like enzymes or receptors. mdpi.comresearchgate.net

The antimicrobial potential of pyrazine derivatives is strongly correlated with their molecular structure. Modifications to the pyrazine's structural features can lead to the development of new and highly effective antibacterial agents. nih.gov For instance, the presence of electron-withdrawing groups, such as bromine, has been shown to enhance antimicrobial activity in some pyrazine derivatives.

Studies have demonstrated that various pyrazine compounds possess antimicrobial and antifungal properties. ontosight.ai The evaluation of new pyrazine-based heterocycles against bacterial strains has shown that specific structural configurations result in potent inhibition. nih.govnih.gov For example, in one study, a pyrazine-pyridone derivative exhibited strong inhibition against S. aureus (18 mm inhibition zone), comparable to the antibiotic gentamicin. nih.govnih.gov The structure-activity relationship is key to understanding how modifications can increase efficacy.

| Compound Class/Derivative | Structural Feature | Antimicrobial Activity Finding | Reference |

| Pyrazine-pyridone derivative (5d) | Pyridone ring fusion | Potent inhibition against S. aureus (18 mm zone) | nih.gov, nih.gov |

| 2-Bromo-5-(cyclopropylmethoxy)pyrazine | Bromine substituent | Significant inhibition of Gram-positive bacteria (MIC = 32 µg/mL vs S. aureus) | |

| Imidazo[1,2-a]pyrazines | Bromine substituents | Inhibitory effects on bacterial ATPases of H. pylori |

The interaction of pyrazine derivatives with biological receptors is highly sensitive to substituent modifications. Changes in the size, shape, and electronic properties of substituents can dramatically enhance or decrease binding affinity and selectivity for specific receptors. For example, in a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, the presence of bromine atoms at specific positions was found to increase lipophilicity and cellular uptake, enhancing binding affinity to ATPase active sites.

Similarly, studies on a class of N-Methyl-d-Aspartate (NMDA) receptor modulators showed that replacing two methoxy groups with a single isopropoxy moiety led to analogues with enhanced activity at the GluN2B subunit. scispace.com Computational and experimental studies on TrkA inhibitors identified a novel pyrazine-based pharmacophore, where subsequent modifications led to a library of potent inhibitors with a non-linear SAR. nih.gov This highlights that even small changes can be exploited to fine-tune a molecule's activity towards a specific biological target.

| Compound/Series | Substituent Modification | Impact on Receptor Binding |

| Imidazo[1,2-a]pyrazine | Bromine at position 8 | Enhanced binding affinity to ATPase active sites. |

| Tetrahydroisoquinoline series | Replacement of methoxy groups with an isopropoxy group | Enhanced activity at the GluN2B subunit of the NMDA receptor. scispace.com |

| Pyrazine-based TrkA inhibitors | Optimization of pyrazine core substituents | Produced potent TrkA leads (IC50 = 3.5 µM for initial hit). nih.gov |

| 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine | Fluorinated phenyl group | Enhances binding affinity and metabolic stability. |

Computational Approaches to SAR Modeling

Computational chemistry provides powerful tools for investigating and predicting the structure-activity relationships of molecules like this compound. utm.my Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are widely used in medicinal chemistry to understand how a compound's structure relates to its biological activity, saving time and resources in drug discovery. nih.govjrespharm.com

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. utm.my For pyrazine derivatives, QSAR models can help identify the key structural features essential for their desired biological effects. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.govnih.gov This method has been used to study pyrazine-based compounds, revealing how they bind to critical bacterial enzymes or viral proteins. For example, docking studies of a pyrazine-pyridone derivative showed a high binding affinity (S = -7.4519 kcal/mol) with a bacterial target, attributed to hydrogen and π-hydrogen bonds. nih.govnih.gov Similarly, pyrazine conjugates have been modeled against SARS-CoV-2 enzymes to predict their binding modes and inhibitory potential. nih.govjrespharm.com

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov It can provide insights into a molecule's reactivity and physicochemical properties, which are crucial for understanding its biological activity. mdpi.comnih.gov These computational approaches are often used synergistically to build comprehensive SAR models, guiding the design and synthesis of new, more potent pyrazine derivatives. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a sophisticated approach to SAR by creating mathematical models that correlate the chemical structure of a series of compounds with a specific activity. wikipedia.orgnih.gov These models are built by statistically analyzing molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov For a series of pyrazine derivatives, QSAR can be employed to predict activities such as odor quality and detection thresholds, or potential therapeutic effects. semanticscholar.orgnih.gov

A QSAR model is developed by first calculating a variety of molecular descriptors for a set of structurally related compounds with known activities. nih.gov These descriptors can be categorized as electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). researchgate.net Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a mathematical equation is derived that best describes the relationship between these descriptors and the observed biological activity. semanticscholar.org

For this compound and its analogs, a QSAR study might explore how variations in the alkyl or alkoxy substituents on the pyrazine ring affect a particular biological endpoint. For instance, changing the isopropoxy group to a methoxy or ethoxy group, or altering the position of the methyl group, would result in different descriptor values. These changes could then be correlated with changes in activity. The resulting model can be used to predict the activity of novel, unsynthesized pyrazine derivatives and to guide the design of compounds with optimized properties. nih.gov

The table below illustrates a hypothetical QSAR dataset for a series of pyrazine analogs, showcasing typical molecular descriptors that would be used in such a study.

Table 1: Hypothetical QSAR Data for Pyrazine Derivatives This table is for illustrative purposes and contains hypothetical activity data.

| Compound Name | Structure | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | Hypothetical Biological Activity (IC₅₀ in µM) |

|---|---|---|---|---|---|

| 2-Methoxy-3-methylpyrazine | C₆H₈N₂O | 124.14 | 0.9 | 22.1 | 15.2 |

| 2-Ethoxy-3-methylpyrazine | C₇H₁₀N₂O | 138.17 | 1.4 | 22.1 | 10.8 |

| This compound | C₈H₁₂N₂O | 152.19 | 2.2 | 22.1 | 5.4 |

| 2-Isopropoxy-5-methylpyrazine | C₈H₁₂N₂O | 152.19 | 2.2 | 22.1 | 8.9 |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling encompasses a suite of computational techniques used to visualize and predict how a ligand, such as this compound, interacts with a biological target, typically a protein or receptor, at an atomic level. frontiersin.org These methods are instrumental in rationalizing SAR data and guiding drug discovery. msjonline.org The primary techniques include molecular docking and molecular dynamics (MD) simulations. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a target protein. msjonline.org For this compound, a docking study would involve placing the molecule into the binding site of a target protein—for example, an olfactory receptor or a specific enzyme—and calculating the most stable binding poses based on a scoring function. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. msjonline.org For instance, the nitrogen atoms in the pyrazine ring could act as hydrogen bond acceptors, while the isopropoxy group could form hydrophobic interactions within a nonpolar pocket of the binding site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. frontiersin.orgnih.gov An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the binding process. researchgate.net Researchers can analyze parameters such as the Root Mean Square Deviation (RMSD) of the ligand to see how much it moves from its initial docked pose, and the Root Mean Square Fluctuation (RMSF) to identify which parts of the protein are flexible or rigid upon ligand binding. frontiersin.org These simulations can confirm the stability of key interactions found in docking and provide deeper insights into the structural changes induced by ligand binding. nih.gov The goal is to verify that the ligand remains stably bound in its predicted pose, reinforcing the hypothesis of its mechanism of action. mdpi.com

The table below summarizes hypothetical results from a molecular modeling study on this compound with a target protein.

Table 2: Hypothetical Molecular Modeling and Simulation Results This table is for illustrative purposes and contains hypothetical data.

| Parameter | Value/Description | Significance |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Predicts the binding affinity; a more negative value suggests stronger binding. |

| Key Interacting Residues | TYR 88, PHE 102, TRP 150, ASN 152 | Identifies specific amino acids in the target's binding site that form crucial bonds (e.g., hydrophobic, hydrogen bonds) with the ligand. msjonline.org |

| Types of Interactions | Hydrophobic interactions with the isopropoxy group; π-π stacking with the pyrazine ring; Hydrogen bond with a pyrazine nitrogen. | Describes the specific non-covalent forces stabilizing the ligand-protein complex. |

| MD Simulation Time | 100 nanoseconds | The duration of the simulation to assess the stability of the complex over a meaningful timescale. researchgate.net |

| Ligand RMSD | 1.2 Å | Measures the average deviation of the ligand from its initial docked pose; a low value indicates a stable binding mode. frontiersin.org |

Flavor Chemistry and Sensory Science Research on 2 Isopropoxy 3 Methylpyrazine

Identification and Quantification in Food and Beverage Systems

Occurrence in Processed Foods and Natural Products

2-Isopropoxy-3-methylpyrazine is recognized for its potent aromatic properties and is applied as a flavoring agent in the food and beverage industry. chemimpex.com It is particularly utilized to enhance the sensory profiles of processed foods such as sauces, snacks, and beverages. chemimpex.com While it is a key ingredient in various flavor formulations, several sources note that this compound has not yet been reported as a naturally occurring compound in food products or other natural sources. thegoodscentscompany.comperfumerflavorist.com Its presence in consumer products is typically the result of its addition as a component of a flavoring agent.

Contribution to Specific Sensory Attributes (e.g., dusty, green, paprika-like)

The sensory profile of this compound is distinct and multifaceted. Scientific literature consistently describes its aroma with a specific set of descriptors. The primary notes associated with this compound are "dusty," "green," and "somewhat paprika-like". perfumerflavorist.com Other descriptions include "sweet, fruity, and green" notes. scribd.com This unique combination of sensory attributes makes it a versatile ingredient for creating complex flavor profiles in a variety of food applications.

Table 1: Reported Sensory Descriptors for this compound

Sensory Evaluation Methodologies and Perceptual Analysis

Olfactometry and Aroma Extract Dilution Analysis (AEDA)

Gas chromatography-olfactometry (GC-O) is a key technique used to identify which volatile compounds in a sample are responsible for its aroma. In GC-O, compounds separated by a gas chromatograph are split into two streams; one goes to a chemical detector (like a mass spectrometer) for identification, and the other goes to a "sniffing port" where a trained sensory panelist assesses the odor of each eluting compound.

Quantitative Descriptive Analysis (QDA) for Sensory Profiling

Quantitative Descriptive Analysis (QDA) is a comprehensive sensory method used to create a detailed, quantitative profile of a product's sensory characteristics. affinitylabs.com.au This technique relies on a small panel of highly trained assessors who are screened for their sensory acuity. affinitylabs.com.auwikipedia.org

The process involves several phases. First, the panel works together to develop a consensus vocabulary of descriptive terms (attributes) that define the sensory properties of the product, such as the "dusty" or "green" notes of this compound. youtube.com After the terminology is established, the panelists are trained to use this vocabulary consistently. During evaluation, each panelist independently rates the intensity of each attribute on an unstructured line scale. sensorysociety.org The data collected is then statistically analyzed, often using Analysis of Variance (ANOVA), to generate a quantitative sensory profile of the product. youtube.com This profile can be visualized in a "spider web" plot, providing a detailed and reproducible fingerprint of the product's aroma and flavor, which is invaluable for product development, quality control, and benchmarking. affinitylabs.com.au

Investigation of Odor Thresholds and Odor Activity Values (OAVs)

While the threshold for this compound is not documented, the thresholds of other structurally related methoxypyrazines have been extensively studied and are known to be extremely low, demonstrating their high potency as aroma compounds.

Table 2: Odor Thresholds of Selected Methoxypyrazine Compounds (for illustrative context)

Note: The threshold values in this table are for related methoxypyrazine compounds and are provided for context. They are not the odor threshold for this compound.

Table of Compounds Mentioned

Interactions with Other Volatile Compounds in Complex Matrices

Synergistic and Antagonistic Effects on Aroma Perception

Perceptual interactions between aroma compounds can significantly alter the perceived character and intensity of a flavor. Synergism occurs when the perceived intensity of a mixture is greater than the sum of the intensities of its individual components, while antagonism results in a perceived intensity that is lower.

These findings suggest that this compound likely does not act in isolation. In a food matrix containing other pyrazines or compounds with similar nutty, roasted, or earthy notes, it could synergistically enhance these characteristics. Conversely, in a matrix dominated by delicate floral or fruity volatiles, it could potentially have a masking or antagonistic effect, though specific research is needed to confirm these interactions.

Role of Sub-threshold Concentrations in Overall Flavor

Research has consistently shown that pyrazines play a significant role at sub-threshold levels. mdpi.com A key study demonstrated that the presence of a mixture of four sub-threshold pyrazines in a dilute alcohol solution significantly reduced the odor thresholds of a mixture of four supra-threshold pyrazines, effectively making the latter more potent. mdpi.com This highlights that sub-threshold compounds can function as crucial sensitizers or enhancers in a complex aroma system.

The following table, derived from research on pyrazines in Soy Sauce Aroma Type Baijiu, illustrates how compounds at fractions of their odor threshold can collectively contribute to a specific aroma note. mdpi.com While not specific to this compound, it exemplifies the principle.

Data derived from a study on Soy Sauce Aroma Type Baijiu. mdpi.com

Formation Mechanisms in Food Processing

The presence of this compound in processed foods is primarily a result of chemical reactions occurring during heating. The Maillard reaction is the principal pathway, although contributions from microbial or enzymatic activities in fermented foods cannot be entirely ruled out. It is noteworthy that some literature sources state this specific compound has not yet been found in nature, suggesting it is exclusively a product of processing. perfumerflavorist.comdoingsts.comresearchgate.net

Maillard Reaction Pathways and Precursors

The Maillard reaction is a non-enzymatic browning reaction between amino compounds (like amino acids) and reducing sugars that occurs upon heating. nih.govnih.gov It is responsible for the formation of a vast array of flavor compounds, including many heterocyclic compounds such as pyrazines. nih.govnih.gov

The general mechanism for the formation of the pyrazine (B50134) ring involves several key steps:

Initial Condensation: An amino acid reacts with a reducing sugar to form a glycosylamine, which then rearranges to form an Amadori product. nih.gov

Intermediate Formation: The Amadori product undergoes degradation to form highly reactive dicarbonyl compounds (e.g., pyruvaldehyde, diacetyl). nih.gov

Strecker Degradation: The dicarbonyl compounds react with other amino acids in a process called Strecker degradation. This releases the amino acid's side chain as a Strecker aldehyde and generates an α-aminocarbonyl intermediate. datapdf.com

Pyrazine Ring Formation: Two molecules of the α-aminocarbonyl intermediate condense to form a dihydropyrazine (B8608421) ring.

Oxidation: The dihydropyrazine is oxidized to the stable, aromatic pyrazine ring. datapdf.com

For this compound, the specific precursors can be inferred from its structure. The following table outlines the likely precursors for the different parts of the molecule.

Table 2: Postulated Maillard Reaction Precursors for this compound

| Molecular Moiety | Likely Precursor(s) | Source in Food |

|---|---|---|

| Pyrazine Ring | Amino acids (providing nitrogen) and reducing sugars (providing the carbon backbone) | Proteins, free amino acids, glucose, fructose, etc. |

| Methyl Group | Alanine | Proteins, free amino acids |

| Isopropyl Group | Valine, Leucine (B10760876) | Proteins, free amino acids |

| Isopropoxy Group | Isopropanol | Potentially from fermentation processes or lipid degradation |

This table is based on established Maillard reaction mechanisms for related compounds.

The formation of the alkyl side chains (methyl and isopropyl) is well-understood and typically arises from the incorporation of Strecker aldehydes derived from amino acids like alanine, valine, and leucine. datapdf.com However, the incorporation of the isopropoxy group is less common. It likely involves the reaction of a pyrazine intermediate with isopropanol, which may be present in certain food systems as a minor product of fermentation or lipid degradation.

Enzymatic and Microbial Contributions to Formation

While the Maillard reaction is the primary route for pyrazine formation in thermally processed foods, microbial metabolism is a known source of pyrazines in fermented products. nih.gov Various bacteria, particularly of the Bacillus genus, are capable of synthesizing alkylpyrazines. nih.govnih.gov For instance, Bacillus subtilis, used in the production of the fermented soybean product natto, is a well-documented producer of compounds like 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine. nih.gov

The biosynthetic pathway in microorganisms often involves the condensation of α-amino acids. For example, the biosynthesis of 2,5-dimethylpyrazine can occur from the condensation of two molecules of aminoacetone, an intermediate derived from the enzymatic catabolism of L-threonine.

Although microbial pathways for many alkylpyrazines are established, there is currently no specific research identifying microorganisms or enzymes directly responsible for the production of this compound. Its formation in fermented foods would likely require a microbial source of both the pyrazine precursor and isopropanol, followed by a subsequent reaction, which may or may not be enzymatically mediated. Further research is needed to explore the potential for biogenesis of this specific alkoxypyrazine.

Biological Activity and Biochemical Pathways Involving Pyrazine Derivatives

Biosynthesis of Related Alkoxypyrazines in Biological Systems

Alkoxypyrazines, a class of compounds that includes 2-isopropoxy-3-methylpyrazine, are synthesized through various biological pathways in microorganisms and plants. These pathways involve the transformation of amino acid precursors into the core pyrazine (B50134) structure, followed by modification reactions.

The biosynthesis of alkyl- and methoxy-substituted pyrazines has been observed in several bacterial species. In bacteria such as Paenibacillus polymyxa and Corynebacterium glutamicum, the formation of the pyrazine ring is thought to begin with the condensation of two amino acid molecules to form a cyclic dipeptide, which is then converted into the final pyrazine compound. oup.commdpi.com For instance, the condensation of two L-leucine molecules is proposed to lead to pulcherriminic acid. oup.com

In Pseudomonas perolens, a proposed pathway for the formation of 2-methoxy-3-isopropylpyrazine involves the condensation of valine and glycine (B1666218). oup.comresearchgate.net Another proposed biosynthetic route involves the amidation of an amino acid, which then condenses with an α,β-dicarbonyl compound, followed by a methylation step to produce the final alkoxypyrazine. oup.comoup.com Various Bacillus species are also known to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. oup.commdpi.com

In plants, the final step in the biosynthesis of 3-alkyl-2-methoxypyrazines (MPs) is believed to be the O-methylation of 3-alkyl-2-hydroxypyrazines (HPs). acs.orgresearchgate.net This critical step is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes. acs.orgtandfonline.com

Research in grapevines (Vitis vinifera) has led to the identification and characterization of specific OMT genes, such as VvOMT1 and VvOMT2. acs.orgmdpi.com These enzymes facilitate the methylation of hydroxypyrazine precursors like 2-hydroxy-3-isobutylpyrazine (IBHP) and 2-hydroxy-3-isopropylpyrazine (IPHP) to form their corresponding methoxypyrazines. tandfonline.comnih.gov The activity of these OMTs and the presence of HP precursors have been detected in unripe grapes and young shoots, correlating with the levels of MPs found in the plant tissues. tandfonline.comtandfonline.com An OMT purified from Vitis vinifera L. cv. Cabernet Sauvignon was found to methylate both IBHP and caffeic acid, though with different optimal pH and reaction kinetics. tandfonline.comjst.go.jp Similarly, OMT genes potentially involved in MP biosynthesis have been identified in Coffea arabica, where high levels of these compounds can be associated with flavor defects. nih.gov One of the expressed coffee OMT enzymes demonstrated the ability to convert both IBHP and IPHP. nih.gov

Table 1: Kinetic Properties of O-Methyltransferase from Vitis vinifera

This table summarizes the kinetic parameters of a purified O-methyltransferase enzyme from Vitis vinifera (cv. Cabernet Sauvignon) acting on different substrates.

| Substrate | Vmax (pkat/mg) | Km (mM) | Optimal pH |

| 2-hydroxy-3-isobutylpyrazine (IBHP) | 0.73 | 0.30 | 8.5 |

| Caffeic Acid | 175 | 0.032 | 7.5 |

| Data sourced from Hashizume et al. tandfonline.comjst.go.jp |

The building blocks for pyrazine biosynthesis are amino acids. oup.com For decades, the precise precursors for the pyrazine ring in plants remained elusive, though it was proposed that branched-chain amino acids like leucine (B10760876), valine, and isoleucine could serve as precursors for 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP), respectively. oup.commdpi.com

Recent in vivo feeding experiments using stable isotope-labeled compounds have provided significant breakthroughs. researchgate.net It has been demonstrated for the first time that L-leucine and L-serine are key precursors in the biosynthesis of the pyrazine ring of IBMP in bell pepper fruits (Capsicum annuum L.). researchgate.netresearchgate.netnih.gov This discovery indicates a metabolic link between the biosynthesis of methoxypyrazines and photorespiration, from which L-serine is derived. researchgate.netresearchgate.netnih.gov Further studies have shown that peptides containing N-terminal glycine, alanine, or serine residues yield high amounts of alkyl-substituted pyrazines in Maillard model systems, whereas those with N-terminal proline, valine, or leucine produce lower amounts. acs.org

Pharmacological and Biological Applications of Pyrazine Scaffolds

The pyrazine ring is a significant pharmacophore, a structural feature responsible for a molecule's biological activity. researchgate.net As such, pyrazine derivatives have been extensively investigated for a wide range of pharmacological applications. mdpi.combenthamdirect.comnih.gov These compounds are explored for anti-inflammatory, anticancer, and antibacterial activities, among others. mdpi.comtandfonline.com

Pyrazine derivatives have demonstrated notable antimicrobial activity against a variety of pathogens. mdpi.comtandfonline.com The search for new antimicrobial agents is driven by the increasing prevalence of multidrug-resistant bacterial strains. ptfarm.pl

Synthetic pyrazine-2-carbohydrazide (B1222964) and triazolo[4,3-a]pyrazine derivatives have been evaluated for their in vitro antibacterial effects. jyoungpharm.orgmdpi.com Certain compounds showed potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. jyoungpharm.orgmdpi.com For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized, with compound 2e showing superior antibacterial activity against both S. aureus (MIC of 32 μg/mL) and E. coli (MIC of 16 μg/mL), comparable to the antibiotic ampicillin. mdpi.com Other studies have synthesized pyrazine-2-carboxylic acid derivatives that were effective against E. coli, P. aeruginosa, and C. albicans. rjpbcs.com

In the context of biocontrol, volatile organic compounds (VOCs) produced by bacteria from the genus Bacillus have been identified as effective agents against plant pathogens. nih.gov Pyrazines are among the active VOCs produced by B. velezensis and B. megaterium, showing significant antifungal activity against Alternaria solani and Botrytis cinerea, and antibacterial effects against Ralstonia solanacearum. nih.gov Additionally, the secondary metabolites of Bacillus cereus, particularly Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), have been identified as effective antifungal agents against the soil-borne fungus Sclerotium bataticola. ekb.eg A pyrazine quinazoline (B50416) triketone alkaloid compound has also been patented for its use in controlling marine fouling organisms. patsnap.com

Table 2: Selected Antimicrobial Activities of Pyrazine Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values for several synthesized pyrazine derivatives against various microbial strains.

| Compound/Derivative Class | Microbial Strain | Activity (MIC in μg/mL) | Reference |

| Triazolo[4,3-a]pyrazine 2e | Staphylococcus aureus | 32 | mdpi.com |

| Triazolo[4,3-a]pyrazine 2e | Escherichia coli | 16 | mdpi.com |

| Pyrazine-2-carboxylic acid P10 | Candida albicans | 3.125 | rjpbcs.com |

| Pyrazine-2-carboxylic acid P4 | Candida albicans | 3.125 | rjpbcs.com |

| Pyrazine-2-carboxylic acid P7 | Pseudomonas aeruginosa | 25 | rjpbcs.com |

| Pyrazine, 2-ethyl-3-methyl | Ralstonia solanacearum | 672 | nih.gov |

The pyrazine scaffold is utilized in the design of ligands that modulate key receptors in the central nervous system and other tissues.

Adenosine Receptors: Adenosine receptors (ARs), which include the A₁, A₂A, A₂B, and A₃ subtypes, are G protein-coupled receptors involved in numerous physiological processes. acs.org Pyrazine-containing scaffolds have been developed as potent and selective antagonists for these receptors. nih.gov For instance, pyrazolo[3,4-d]pyridazine derivatives have been synthesized as high-affinity antagonists for the A₁ and A₃ receptors. acs.org The pyrazolo-triazolo-pyrimidine scaffold has also been identified as a versatile structure for creating AR antagonists, where different substitution patterns can confer selectivity for various subtypes. nih.govresearchgate.net More recently, deep generative models have been used to design novel benzimidazole-pyrazine derivatives as selective A₂B receptor antagonists for potential use in cancer immunotherapy. researchgate.net

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory. researchgate.net Overactivation of these receptors is implicated in various neurological disorders. Pyrazine derivatives have been developed as NMDA receptor antagonists, with a particular focus on achieving selectivity for specific subunits, such as GluN2A and GluN2B, to improve the side-effect profile. researchgate.netplos.org A series of pyrazine-containing compounds, exemplified by MPX-004 and MPX-007, have been disclosed as potent and highly selective antagonists for GluN2A-containing NMDA receptors. plos.org Molecular docking and QSAR studies have been employed to understand the structural requirements for these pyrazine derivatives to achieve selective antagonism at the NR2B subunit. researchgate.netvlifesciences.com

Table 3: Activity of Pyrazine Derivatives as NMDA Receptor Antagonists

This table shows the inhibitory potency of two pyrazine-containing compounds on GluN2A-containing NMDA receptors expressed in HEK cells.

| Compound | Target | Activity (IC₅₀) | Reference |

| MPX-004 | GluN2A-containing NMDA receptors | 79 nM | plos.org |

| MPX-007 | GluN2A-containing NMDA receptors | 27 nM | plos.org |

Potential as Bio-based Fumigants and Food Preservatives

Pyrazine derivatives, a class of volatile organic compounds (VOCs) found in nature, are gaining attention for their potential applications in agriculture and food science as bio-based control agents. Their inherent volatility and biological activity make them candidates for use as fumigants and preservatives. researchgate.net Alkylpyrazines, in particular, are noted for their effective antimicrobial characteristics, which suggests their utility as food preservatives. mdpi.com The interest in these compounds stems from their ability to inhibit the growth of bacteria and fungi, and their potential as insecticides and pesticides. mdpi.comtandfonline.com

Research has demonstrated that VOCs produced by various soil bacteria possess significant nematicidal activity. researchgate.net These naturally produced compounds can kill or inhibit pests like nematodes through fumigation. researchgate.net For instance, studies have identified bacteria such as Paenibacillus simplex that produce a variety of VOCs, including pyrazine derivatives like 2-ethyl-3,5-dimethylpyrazine, which exhibit nematicidal effects. researchgate.net The broad-spectrum biological activities of pyrazine derivatives, including antibacterial and antifungal properties, further support their potential as multifaceted bio-based agents for protecting crops and preserving food. nih.govresearchgate.net

Table 1: Research Findings on Pyrazine Derivatives as Bio-control Agents

| Pyrazine Compound/Class | Observed Activity | Context/Source Organism | Reference |

|---|---|---|---|

| Alkylpyrazines | Antimicrobial | General characteristic for food preservation | mdpi.com |

| Pyrazine Derivatives (General) | Antibacterial, Antifungal | General pharmacological effect | tandfonline.com |

| 2-Ethyl-3,5-dimethylpyrazine | Nematicidal | Volatile produced by Paenibacillus simplex | researchgate.net |

| Pyrazine Derivatives (General) | Insecticidal, Pesticidal | Potential application based on chemical properties | mdpi.com |

Enzymatic Biotransformation and Metabolic Studies

The metabolism of pyrazine derivatives has been investigated in various organisms, revealing key enzymatic pathways. In mammalian systems, the metabolism of alkoxy-substituted pyrazines primarily involves O-dealkylation and hydroxylation of the pyrazine ring. nih.gov For instance, methoxy-substituted pyrazines undergo O-demethylation. nih.gov Alkyl side chains on the pyrazine ring are typically oxidized to their corresponding carboxylic acids, which may then be conjugated with glycine before excretion. nih.gov These metabolic transformations—side-chain oxidation and ring hydroxylation—are considered primary detoxication pathways. inchem.org For this compound, it is predicted that metabolism would proceed via O-dealkylation of the isopropoxy group and oxidation of the methyl side-chain.

In addition to metabolic breakdown in mammals, microbial systems demonstrate sophisticated enzymatic biotransformation capabilities for producing a variety of pyrazine derivatives. Metabolic engineering efforts have successfully utilized microorganisms like Pseudomonas putida for the biosynthesis of pyrazines. vu.ltnih.gov The L-threonine metabolic pathway is a common starting point, where threonine dehydrogenase catalyzes the formation of 2-amino-3-oxobutyrate, a precursor that spontaneously forms 2,5-dimethylpyrazine (2,5-DMP). vu.lt